3-Aminoacenaphthene

Descripción general

Descripción

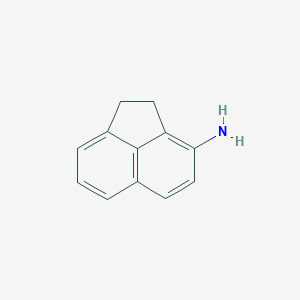

3-Aminoacenaphthene is an organic compound with the molecular formula C12H11N It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of an amino group attached to the acenaphthene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminoacenaphthene can be synthesized through several methods. One common approach involves the nitration of acenaphthene to form 3-nitroacenaphthene, followed by reduction to yield this compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoacenaphthene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted acenaphthene derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include nitroacenaphthene, halogenated acenaphthene derivatives, and various substituted acenaphthene compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

3-Aminoacenaphthene serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting multiple diseases, including cancer and inflammatory conditions. For example, it can be transformed into bioactive heterocycles that exhibit significant therapeutic properties.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can be synthesized to create compounds with potent anticancer activity. One notable derivative is 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, which has been shown to induce apoptosis in liver cell cultures, highlighting its potential as an anticancer agent .

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Induces apoptosis | |

| Trametinib | Anticancer drug |

Material Science

Dyes and Pigments

this compound is extensively used in the dye industry due to its ability to form azo compounds. These compounds are integral in producing vibrant colors for textiles and other materials. The compound's reactivity allows it to participate in various coupling reactions, leading to the synthesis of reactive dyes.

Case Study: Development of Reactive Dyes

The synthesis of reactive yellow K-RN involves this compound as a key component. This dye has applications in coloring cotton and other fibers, demonstrating the compound's utility in industrial applications .

| Dye Name | Application Area | Key Component |

|---|---|---|

| Reactive Yellow K-RN | Textile dyeing | This compound |

Analytical Chemistry

Spectroscopic Studies

The structural dynamics of this compound have been investigated using advanced spectroscopic techniques such as microwave spectroscopy. These studies provide insights into molecular interactions and conformational preferences, which are crucial for understanding the reactivity and stability of the compound .

Environmental Applications

Pollutant Degradation

Research indicates that derivatives of this compound can be employed in the degradation of environmental pollutants. Their ability to form stable complexes with heavy metals enhances their potential use in remediation technologies.

Mecanismo De Acción

The mechanism by which 3-aminoacenaphthene exerts its effects depends on the specific application. In chemical reactions, the amino group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

5-Aminoacenaphthene: Another amino derivative of acenaphthene, differing in the position of the amino group.

Acenaphthene: The parent compound, lacking the amino group.

Acenaphthoquinone: An oxidized derivative of acenaphthene with a quinone structure.

Uniqueness: 3-Aminoacenaphthene is unique due to the specific position of the amino group, which influences its reactivity and interactions. This positional difference can lead to distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

3-Aminoacenaphthene is a compound belonging to the acenaphthene family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological effects, and relevant case studies.

This compound is characterized by its amino group attached to the acenaphthene structure. Its chemical formula is C12H11N, and it has a molecular weight of 181.23 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of acenaphthene compounds, including this compound, exhibit antimicrobial properties. A study highlighted that certain derivatives demonstrated significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, Staphylococcus | 15-25 |

| 5-Aminoacenaphthene | Antimicrobial | E. coli, Salmonella | 18-22 |

Anticancer Potential

This compound has also been studied for its anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of p53 and MDM2 proteins, which are crucial in the regulation of the cell cycle and apoptosis .

Case Study:

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage. The results suggested that this compound could be developed further as an anticancer agent.

Toxicological Effects

Despite its potential therapeutic benefits, the toxicity profile of this compound must be considered. Studies have indicated that exposure to high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. A report noted increased incidences of bladder carcinomas in mice exposed to related compounds, emphasizing the need for careful evaluation of long-term exposure risks .

| Study Type | Observations | |

|---|---|---|

| Carcinogenicity | Increased bladder tumors in mice | Potential carcinogenic risk |

| Acute Toxicity | Liver enzyme elevation in rats | Indication of hepatotoxicity |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways or disrupt cellular signaling processes critical for cancer cell survival.

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .

Propiedades

IUPAC Name |

1,2-dihydroacenaphthylen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYJCKISKGRXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204534 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55939-13-4 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.